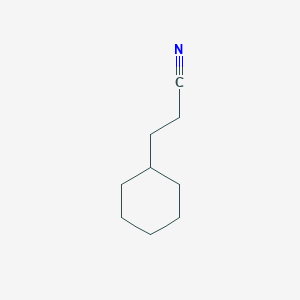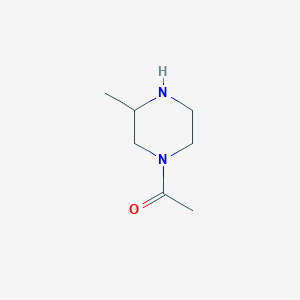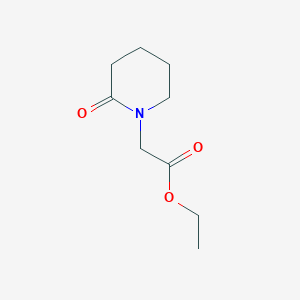![molecular formula C12H8N2O4 B1354859 [4,4'-联吡啶]-2,2'-二羧酸 CAS No. 85531-49-3](/img/structure/B1354859.png)
[4,4'-联吡啶]-2,2'-二羧酸
描述
“[4,4’-Bipyridine]-2,2’-dicarboxylic acid” is an organic compound with the formula (C5H4N)2 . It is one of several isomers of bipyridine and is a colorless solid that is soluble in organic solvents .
Synthesis Analysis
The synthesis of “[4,4’-Bipyridine]-2,2’-dicarboxylic acid” involves a variety of methods. One approach involves the use of 2,2′- and 4,4 ′-bipyridine isomers as coformers and ligands in coordination chemistry . Another method involves the direct N-alkylation of commercially or readily available starting compounds, mostly using 1,3-propanesultone .Molecular Structure Analysis
The molecular structure of “[4,4’-Bipyridine]-2,2’-dicarboxylic acid” is characterized by the presence of two pyridine rings connected by a single bond. The exposed location of the N atoms in 4,4′-bipyridine facilitates the accommodation of bigger carboxylic acids and leads to higher conformational flexibility compared to 2,2′-bipyridine .Chemical Reactions Analysis
“[4,4’-Bipyridine]-2,2’-dicarboxylic acid” is involved in various chemical reactions. For instance, it is used as a precursor to N,N′-dimethyl-4,4′-bipyridinium, known as paraquat . It also participates in redox reactions, where it shows quasi-reversible redox processes .Physical And Chemical Properties Analysis
“[4,4’-Bipyridine]-2,2’-dicarboxylic acid” can exist in more than one solid-state form, including polymorphs, solvates, hydrates, or amorphous forms . It has different physicochemical properties and may coexist under some pressure and temperature conditions .科学研究应用
Organic Chemical Synthesis Intermediate
This compound is used as an intermediate in organic chemical synthesis, which involves the creation of complex chemical compounds from simpler ones. It plays a crucial role in forming various chemical structures during the synthesis process .
Optical Property Enhancement in Perovskite Nanocrystals
The compound serves as a bidentate ligand to improve the optical properties of green-emitting CsPbBr3 Perovskite Nanocrystals (PNCs) . It enhances photoluminescence (PL) and photoluminescence quantum yield (PLQY), which are essential for applications in light-emitting devices .
Ligand Engineering for Stability
In the context of perovskite nanocrystals, this compound is also used to engineer ligands that help stabilize the crystal structure and prevent degradation caused by surface defects .
Solid Form Screening and Crystal Structure Prediction
It is involved in solid form screening and crystal structure prediction, particularly in coordination chemistry where it acts as a coformer and ligand. This application is crucial for discovering new solid-state forms of materials .
Synthesis Process Optimization
The compound is utilized to optimize synthesis processes, such as improving reaction conditions or yields for desired chemical products .
Coordination Chemistry
As a ligand in coordination chemistry, it forms complexes with metals, which can be used for various applications including catalysis, material science, and pharmaceuticals .
安全和危害
未来方向
作用机制
Target of Action
The primary targets of [4,4’-Bipyridine]-2,2’-dicarboxylic acid are metal ions, particularly transition metals . The compound acts as a ligand, binding to these metal ions to form metal-organic frameworks (MOFs) . The nitrogen atoms in the bipyridine structure facilitate the accommodation of larger carboxylic acids .
Mode of Action
[4,4’-Bipyridine]-2,2’-dicarboxylic acid interacts with its targets through coordination chemistry . The compound forms a complex with metal ions, creating a 3D framework . This interaction results in changes to the physical and chemical properties of the metal ions, including their magnetic properties .
Biochemical Pathways
The compound’s ability to form mofs suggests it may influence pathways involving metal ions . The downstream effects could include changes in magnetic properties and potential applications in information technology .
Pharmacokinetics
Its solubility in organic solvents suggests it may have good bioavailability.
Result of Action
The molecular and cellular effects of [4,4’-Bipyridine]-2,2’-dicarboxylic acid’s action are largely dependent on the specific metal ions it interacts with. For instance, when it forms a MOF with nickel ions, the resulting complex exhibits ferromagnetic exchange .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [4,4’-Bipyridine]-2,2’-dicarboxylic acid. For example, the compound’s ability to form different solid-state forms, such as anhydrates and solvates, can be influenced by temperature and humidity . The critical relative humidity for the anhydrate to hydrate interconversion of the compound is 35% at room temperature .
属性
IUPAC Name |
4-(2-carboxypyridin-4-yl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-11(16)9-5-7(1-3-13-9)8-2-4-14-10(6-8)12(17)18/h1-6H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVUFVVPMVIQEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C2=CC(=NC=C2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4,4'-Bipyridine]-2,2'-dicarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What role does the acidic environment play in the spontaneous resolution of [4,4'-Bipyridine]-2,2'-dicarboxylic acid?
A1: The high concentration of hydrochloric acid leads to the formation of the dihydrochloride salt of BNA. The presence of the chloride ions, along with the protonated carboxylic acid groups, facilitates a specific hydrogen bonding network (COOH⋯Cl⋯HN) that favors the assembly of homochiral BNA molecules. [] This suggests that the increased ionic interactions and specific hydrogen bonding patterns in the dihydrochloride salt are crucial for the observed spontaneous resolution.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Benzene, 1-[(chloromethyl)thio]-4-methoxy-](/img/structure/B1354781.png)











